2-[2-(4-Methoxyphenyl)-2-oxoethyl]-6-methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium
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Overview
Description
2-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-6-METHYL-1-PROPYL-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM is a complex organic compound known for its chemiluminescent properties. This compound is often used in scientific research due to its ability to emit light upon reacting with certain chemicals, making it a valuable tool in various biochemical assays and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-6-METHYL-1-PROPYL-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with ethyl chloroformate to form an ester, which is then reacted with 6-methyl-1-propyl-3H,4H-pyrrolo[1,2-a]pyrazine-2-one under specific conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and precise control of temperature, pressure, and pH levels to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-6-METHYL-1-PROPYL-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced to form different reduced forms.
Substitution: Participates in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Scientific Research Applications
2-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-6-METHYL-1-PROPYL-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM is widely used in scientific research due to its chemiluminescent properties. Some key applications include:
Chemistry: Used as a probe in various chemical assays to detect the presence of reactive oxygen species.
Biology: Employed in cellular studies to monitor oxidative stress and other biochemical processes.
Medicine: Utilized in diagnostic assays to detect specific biomarkers associated with diseases.
Industry: Applied in quality control processes to ensure the purity and stability of products.
Mechanism of Action
The mechanism by which 2-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-6-METHYL-1-PROPYL-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM exerts its effects involves its reaction with superoxide anions or singlet oxygen. This reaction produces a chemiluminescent signal, which can be measured and quantified. The molecular targets include reactive oxygen species, and the pathways involved are primarily related to oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one (MCLA)
- 2-Methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3(7H)-one (NCLA)
- 2-Acetamido-5-(4-methoxyphenyl)pyrazine (MCOLA)
- 2-Acetamido-5-(2-naphthyl)pyrazine (NCOLA)
Uniqueness
What sets 2-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-6-METHYL-1-PROPYL-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM apart from these similar compounds is its higher chemiluminescence quantum yield and its emission maximum in the visible region, making it more effective for detecting active oxygen species in various applications .
Properties
Molecular Formula |
C20H25N2O2+ |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-(6-methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium-2-yl)ethanone |
InChI |
InChI=1S/C20H25N2O2/c1-4-5-18-19-11-6-15(2)22(19)13-12-21(18)14-20(23)16-7-9-17(24-3)10-8-16/h6-11H,4-5,12-14H2,1-3H3/q+1 |
InChI Key |
VSLRNXHCKXIIMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=[N+](CCN2C1=CC=C2C)CC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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